molecular formula C20H22N2O6S B2639295 4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034584-02-4

4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

货号: B2639295
CAS 编号: 2034584-02-4
分子量: 418.46
InChI 键: XFRNOZVSQZMLML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sophisticated synthetic compound offered for research and development purposes. This chemical features a unique molecular architecture that combines a benzenesulfonamide group, a known pharmacophore in medicinal chemistry, with an azetidine ring system and a benzodioxole moiety. The structural elements present in this molecule are of significant interest in various scientific fields. The benzo[d][1,3]dioxolyl (methylenedioxyphenyl) group is a common structural feature in compounds studied for their biological activities and has been utilized in the development of chemical sensors for detecting metal ions . Furthermore, the azetidine ring is an increasingly important saturated heterocycle in drug discovery due to its favorable physicochemical properties. Researchers may investigate this compound as a key intermediate in organic synthesis or as a potential ligand for biological targets. The presence of both sulfonamide and carboxamide functional groups within a single, complex structure makes it a valuable subject for studies in chemical biology, materials science, and pharmaceutical development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name

4-[3-(1,3-benzodioxol-5-yloxymethyl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-21(2)29(24,25)17-6-3-15(4-7-17)20(23)22-10-14(11-22)12-26-16-5-8-18-19(9-16)28-13-27-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRNOZVSQZMLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural components suggest potential biological activities that could be explored for therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
  • Azetidine ring : A four-membered nitrogen-containing ring which may influence biological interactions.
  • Dimethylbenzenesulfonamide group : Often associated with pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

In studies involving breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), compounds with similar structural motifs showed significant inhibition of cell proliferation. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.30
Compound BCAMA-10.16
Compound CSKBR-30.09
Compound DHCC19540.51

These findings suggest that the compound could potentially act as a drug candidate for breast cancer treatment, although further studies are required to elucidate its mechanisms of action and efficacy .

The proposed mechanism of action for compounds in this class often involves interaction with specific molecular targets such as:

  • Enzymes : Inhibiting key enzymes involved in cancer cell metabolism.
  • Receptors : Modulating receptor activity related to cell growth and apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of structurally related compounds against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting that the sulfonamide group may enhance the bioactivity against pathogens.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar compounds in models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines, highlighting the potential therapeutic role of these compounds in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure TypeNotable Activity
Compound EBenzoxazineAnticancer
Compound FThiazoleAntimicrobial

These comparisons illustrate how variations in structure can lead to differences in biological activity.

相似化合物的比较

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Features Notable Data
Target Compound Azetidine, Benzenesulfonamide, Benzodioxole -N,N-dimethyl sulfonamide
-3-((Benzodioxol-5-yloxy)methyl)azetidine
Compact azetidine ring (4-membered), lipophilic benzodioxole Limited activity data; inferred metabolic stability from benzodioxole
4a-j () Pyrazole, Benzenesulfonamide, Benzodioxole Varied aryl groups (e.g., methoxy, dimethoxy) at pyrazole C3 Pyrazole ring (5-membered), bulkier substituents Enhanced binding affinity with electron-donating groups (e.g., 4-methoxyphenyl in 4b)
2r () Piperidine, Benzenesulfonamide, Benzodioxole -4-Fluorophenyl
-Phenylsulfonyl
Piperidine ring (6-membered), fluorophenyl group 63% yield, confirmed by NMR; used in paroxetine synthesis
4AE () Benzimidazolone, Benzenesulfonamide -4-Methoxyphenoxy
-1,3-dimethyl
Benzimidazolone core (planar, aromatic) SMILES/InChI provided; potential for π-π stacking interactions
7c () Benzoate ester, Sulfonamide -Acetamido
-N,N4-dimethylphenyl
Ester linkage, acetamido side chain Improved solubility due to ester group

Key Observations

Ring Size and Flexibility :

  • The azetidine ring in the target compound offers conformational rigidity compared to the piperidine in 2r . Smaller rings may enhance target selectivity but reduce binding pocket adaptability.
  • Pyrazole (4a-j) and benzimidazolone (4AE) cores introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets .

Substituent Effects :

  • N,N-Dimethyl sulfonamide in the target compound likely improves solubility compared to unsubstituted sulfonamides (e.g., 4a-j) but may reduce hydrogen-bonding capacity .
  • Benzodioxole is a recurring pharmacophore across analogs (target compound, 2r, 4a-j), suggesting a role in enhancing metabolic stability or binding to oxidoreductases .

Synthetic Yields and Feasibility :

  • Piperidine derivative 2r achieved 63% yield via CuH-catalyzed hydroalkylation , whereas pyrazole derivatives (4a-j) required multi-step syntheses with variable yields depending on aryl substituents .

Biological Implications :

  • The target compound’s azetidine-carbonyl linkage may mimic transition states in enzymatic reactions, a feature exploited in protease inhibitors.
  • Paroxetine (derived from 2r) highlights the therapeutic relevance of benzodioxole-sulfonamide hybrids in CNS disorders .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the azetidine ring via nucleophilic substitution (e.g., using a benzodioxol-5-yloxymethyl group).
  • Step 2 : Sulfonamide formation via reaction of N,N-dimethylbenzenesulfonamide with an activated carbonyl intermediate (e.g., acyl chloride).
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC.
    • Key intermediates include the azetidine precursor and the activated sulfonamide intermediate. Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) significantly impact yield .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the azetidine ring, benzodioxole, and sulfonamide moieties. Aromatic proton splitting patterns distinguish substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and spatial arrangement of functional groups .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?

  • Methodological Answer :

  • HPLC/UPLC : Purity >95% (using C18 columns, acetonitrile/water gradients).
  • Melting Point Analysis : Sharp melting range (±2°C) indicates homogeneity.
  • Acceptable thresholds: ≥95% purity for biological assays; ≥98% for mechanistic studies .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., divergent IC50 values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Dose-Response Replicates : Perform triplicate experiments with positive/negative controls.
  • Computational Validation : Use molecular docking to confirm target binding affinity discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the benzodioxole’s methoxy groups or azetidine’s methylene linker to alter lipophilicity (logP) and bioavailability.
  • In Silico Screening : Apply QSAR models to predict ADMET properties.
  • Biological Testing : Compare IC50 values against isoforms of the target enzyme (e.g., kinase selectivity panels) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis stability of the sulfonamide group.
  • Docking Studies : Map electrostatic potential surfaces to assess binding site compatibility .

Q. How can researchers investigate the compound’s metabolic stability and potential cytochrome P450 interactions?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4, 2D6, and 2C9 isoforms.
  • Metabolite Identification : Employ HRMS/MS to characterize phase I/II metabolites .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。